molecular formula C23H31N5O6Si B12900152 N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine CAS No. 72409-25-7

N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine

Cat. No.: B12900152
CAS No.: 72409-25-7
M. Wt: 501.6 g/mol
InChI Key: FNOXJKMBKFVNFH-VGKBRBPRSA-N
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Description

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide is a complex organic compound featuring a purine base linked to a benzamide group. This compound is notable for its intricate structure, which includes a tert-butyldimethylsilyl-protected hydroxymethyl group and multiple hydroxyl groups. The presence of these functional groups makes it a valuable intermediate in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes.

    Coupling Reaction: The protected purine base is then coupled with benzoyl chloride to form the benzamide linkage.

    Deprotection: The tert-butyldimethylsilyl groups are removed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine base can be reduced to form alcohols.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides or purine derivatives.

Scientific Research Applications

N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis, leading to its potential antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)acetamide
  • N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)propionamide

Uniqueness

The uniqueness of N-(9-((2R,3R,4S,5R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)benzamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyldimethylsilyl-protected hydroxymethyl group, in particular, provides stability and selectivity in reactions, making it a valuable compound in various research fields.

Properties

CAS No.

72409-25-7

Molecular Formula

C23H31N5O6Si

Molecular Weight

501.6 g/mol

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide

InChI

InChI=1S/C23H31N5O6Si/c1-23(2,3)35(4,5)33-11-14-16(29)17(30)21(34-14)28-12-24-15-18(28)25-22(27-20(15)32)26-19(31)13-9-7-6-8-10-13/h6-10,12,14,16-17,21,29-30H,11H2,1-5H3,(H2,25,26,27,31,32)/t14-,16-,17-,21-/m1/s1

InChI Key

FNOXJKMBKFVNFH-VGKBRBPRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)C4=CC=CC=C4)O)O

Origin of Product

United States

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